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Compound of Interest

Compound Name: Tris(4-chlorophenyl)phosphine

Cat. No.: B071986

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of Tris(4-
chlorophenyl)phosphine, a compound of interest in synthetic chemistry and materials
science. The following sections detail its molecular geometry, crystallographic parameters, and
the experimental protocols for its synthesis and structural determination.

Molecular Structure and Crystallographic Data

Tris(4-chlorophenyl)phosphine, with the chemical formula C1sH12CI3P, is an
organophosphorus compound. The molecule consists of a central phosphorus atom bonded to
three 4-chlorophenyl groups.

Crystallographic Parameters

The crystal structure of Tris(4-chlorophenyl)phosphine was determined by single-crystal X-
ray diffraction. The crystallographic data are summarized in the table below.
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Parameter Value

CCDC Deposition Number 127240
Empirical Formula C1sH12CIsP
Formula Weight 365.60 g/mol
Crystal System Orthorhombic
Space Group P212121

a (A) 14.654(1)

b (A) 14.385(1)

c (A) 15.897(1)
a(°) 90

B () 90

y () 920

Volume (A3) 3350.6(4)

z 8
Temperature (K) 293(2)
Radiation MoKa (A = 0.71073 A)
Density (calculated) 1.450 Mg/m3
Absorption Coefficient (mm™1) 0.635

F(000) 1488

Selected Bond Lengths and Angles

The key bond lengths and angles provide insight into the molecular geometry of Tris(4-
chlorophenyl)phosphine. The phosphorus atom exhibits a trigonal pyramidal geometry.[1][2]
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Bond Length (A)
P-C(1) 1.831(5)
P-C(7) 1.835(5)
P-C(13) 1.836(5)
Cl(1)-C(4) 1.740(5)
CI(2)-C(10) 1.737(5)
CI(3)-C(16) 1.739(5)
Angle Value (°)
C(1)-P-C(7) 102.3(2)
C(1)-P-C(13) 101.5(2)
C(7)-P-C(13) 101.8(2)
C(2)-C(1)-P 121.5(4)
C(6)-C(1)-P 120.0(4)

Experimental Protocols
Synthesis of Tris(4-chlorophenyl)phosphine

The synthesis of Tris(4-chlorophenyl)phosphine can be achieved via a Grignard reaction, a
common method for forming carbon-phosphorus bonds. The following protocol is a
representative procedure.

Materials:
e 4-chlorobromobenzene
e Magnesium turnings

e Anhydrous diethyl ether
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Phosphorus trichloride (PCIs)

Toluene

Saturated aqueous ammonium chloride (NH4Cl) solution
Anhydrous sodium sulfate (Naz2S0a)

Ethanol

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in
anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in
anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent,
4-chlorophenylmagnesium bromide. The reaction mixture is refluxed until most of the
magnesium has reacted.

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath.
A solution of phosphorus trichloride in anhydrous toluene is added dropwise with vigorous
stirring. After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for several hours.

Work-up: The reaction mixture is cooled, and the excess Grignard reagent is quenched by
the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is
separated, and the aqueous layer is extracted with diethyl ether.

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure.

Crystallization: The crude product is recrystallized from hot ethanol to yield single crystals of
Tris(4-chlorophenyl)phosphine.[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of Tris(4-chlorophenyl)phosphine involves the

following detailed experimental workflow.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b071986?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-chlorophenyl_phosphine
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://www.benchchem.com/product/b071986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Crystal Selection and Mounting:

A suitable single crystal of Tris(4-chlorophenyl)phosphine, obtained from slow evaporation
of an ethanol solution, is selected under a microscope.[1][2]

The crystal is mounted on a goniometer head using a cryoloop and flash-cooled to the data
collection temperature (typically 100-293 K) in a stream of cold nitrogen gas to minimize
thermal motion and radiation damage.

. Data Collection:

Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., MoKa
radiation) and a detector (e.g., CCD or CMOS).[1][2]

A series of diffraction images are collected by rotating the crystal through a range of angles.

The data collection strategy is optimized to ensure complete and redundant data are
collected.

Software such as Siemens XSCANS is used to control the data collection process.[1][2]
. Data Processing:

The raw diffraction images are processed to integrate the intensities of the diffraction spots
and to apply corrections for factors such as Lorentz and polarization effects.

The unit cell parameters are determined from the positions of the diffraction spots.

The data is scaled and merged to produce a final set of unique reflections with their
corresponding intensities and standard uncertainties.

. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods, which are
implemented in software packages like SHELXTL/PC.[1][2] This provides an initial model of
the atomic positions.
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e The structural model is then refined against the experimental data using a least-squares
minimization procedure with software such as SHELXL93.[1][2]

o During refinement, atomic positions, and anisotropic displacement parameters are adjusted
to improve the agreement between the calculated and observed structure factors.

e Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

e The final refined structure is validated using various crystallographic metrics.

Biological Sighaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct
interaction of Tris(4-chlorophenyl)phosphine with biological signaling pathways. While
research exists on the biological effects of structurally related compounds, such as Tris(4-
chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH), which have been
shown to impact developmental processes in zebrafish, these findings cannot be directly
extrapolated to Tris(4-chlorophenyl)phosphine. The primary application and research focus
for Tris(4-chlorophenyl)phosphine has been in the fields of catalysis and materials science.

Visualizations
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Experimental Workflow for Crystal Structure Determination
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Caption: Workflow for the determination of the crystal structure of Tris(4-
chlorophenyl)phosphine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b071986?utm_src=pdf-body
https://www.benchchem.com/product/b071986?utm_src=pdf-body
https://www.benchchem.com/product/b071986?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-chlorophenyl_phosphine
https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-chlorophenyl_phosphine
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://www.benchchem.com/product/b071986#crystal-structure-of-tris-4-chlorophenyl-phosphine
https://www.benchchem.com/product/b071986#crystal-structure-of-tris-4-chlorophenyl-phosphine
https://www.benchchem.com/product/b071986#crystal-structure-of-tris-4-chlorophenyl-phosphine
https://www.benchchem.com/product/b071986#crystal-structure-of-tris-4-chlorophenyl-phosphine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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